molecular formula C9H8Cl3NO2 B15076547 2-Chloroethyl 2,6-dichlorophenylcarbamate

2-Chloroethyl 2,6-dichlorophenylcarbamate

Cat. No.: B15076547
M. Wt: 268.5 g/mol
InChI Key: HEBZIURPRFBEGP-UHFFFAOYSA-N
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Description

2-Chloroethyl 2,6-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8Cl3NO2. It is known for its unique structure, which includes a carbamate group attached to a 2,6-dichlorophenyl ring and a 2-chloroethyl group. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethyl 2,6-dichlorophenylcarbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of biological pathways, making it useful in applications such as pest control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl 2,6-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly useful in applications where selective inhibition of biological pathways is required .

Properties

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

2-chloroethyl N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C9H8Cl3NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14)

InChI Key

HEBZIURPRFBEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)OCCCl)Cl

Origin of Product

United States

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